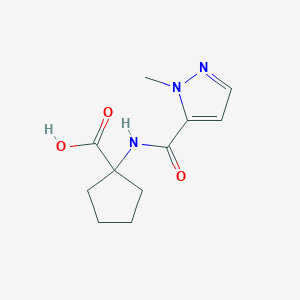

1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C11H15N3O3/c1-14-8(4-7-12-14)9(15)13-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,15)(H,16,17) |

InChI Key |

VSBYCVGVSKZVGS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2(CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopentane Functionalization

The cyclopentane backbone is typically derived from cyclopentanecarboxylic acid or its esters. Key steps include:

- Bromination : Methyl 4-bromo-2-methylbenzoate undergoes cyanide substitution (Pd₂(dba)₃/DPPF catalysis) to introduce nitrile groups, followed by bromination with N-bromosuccinimide (NBS) to form intermediates like 2-(bromomethyl)-4-cyanobenzoate.

- Amination : Reaction of brominated intermediates with 3-aminopiperidine-2,6-dione hydrochloride yields cyclopentane-linked amines, crucial for subsequent amidation.

Carboxylic Acid Activation

Cyclopentane-1-carboxylic acid is activated via:

- Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

- Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct amide bond formation without isolation of reactive intermediates.

Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Cyclocondensation of 1,3-Diketones

The most widely reported method involves reacting 1,3-diketones (e.g., ethyl acetoacetate) with methylhydrazine:

- Step 1 : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form a diketone intermediate.

- Step 2 : Cyclization with methylhydrazine under basic conditions (e.g., sodium hydroxide) yields 1-methylpyrazole-5-carboxylates.

- Step 3 : Hydrolysis with hydrochloric acid converts the ester to the carboxylic acid (85–90°C, 70–98.9% yield).

Alkylation of Pyrazole Intermediates

Alternative routes employ alkylation:

- Dimethyl Sulfate : Ethyl 3-n-propyl-pyrazole-5-carboxylate is methylated using dimethyl sulfate, though this often produces regioisomeric mixtures requiring chromatography.

- Enolate Alkylation : 2,4-Diketocarboxylic esters react with N-alkylhydrazinium salts in alcohols, bypassing hazardous pure alkylhydrazines.

Amide Coupling Strategies

Acyl Chloride-Amine Reaction

1-Methylpyrazole-5-carboxylic acid is converted to its acyl chloride using thionyl chloride, then reacted with 1-aminocyclopentane-1-carboxylic acid:

Coupling Reagent-Mediated Synthesis

Modern methods use reagents like HATU or DCC:

- Procedure : Cyclopentane-1-carboxylic acid and 1-methylpyrazole-5-carboxylic acid are mixed with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

- Yield : 85–95% after purification by recrystallization or column chromatography.

Comparative Analysis of Methods

Industrial and Optimization Considerations

Scalability

Purity Control

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide or carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its cyclopentane-carboxylic acid backbone and 1-methylpyrazole-5-carboxamide side chain. Key structural analogs include:

Table 1: Structural and Physical Comparison

Key Observations :

- Pyrazole Positional Isomerism : The carboxamide group at position 5 in the target compound (vs. position 3 or 4 in others) may enhance steric accessibility for target binding .

- Cyclopentane vs. Aromatic Rings : The cyclopentane backbone (vs. phenyl in ) likely reduces planarity, improving solubility and metabolic stability .

- Substituent Effects : The methyl group on the pyrazole (present in the target compound and ) minimizes metabolic oxidation compared to bulkier groups like cyclopropylmethyl .

Q & A

Q. Advanced

- HPLC-MS : Identifies and quantifies byproducts (e.g., unreacted starting materials or diastereomers).

- Process Analytical Technology (PAT) : Monitors reactions in real-time using inline FTIR or Raman spectroscopy.

- Crystallization controls : Adjusting solvent polarity (e.g., water/ethanol mixtures) selectively precipitates the target compound while excluding impurities. For example, impurities in methylpyrazole-carboxylic acid analogs are reduced to <2% using gradient recrystallization .

What pharmacological assays are suitable for evaluating bioactivity, and how are false positives minimized?

Q. Advanced

- In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding (e.g., neurotensin receptor subtype 2) using radioligand displacement .

- False-positive mitigation : Include counter-screens against related targets (e.g., COX-1 for COX-2 inhibitors) and use orthogonal assays (e.g., cell-based vs. biochemical). For pyrazole derivatives, metabolic stability in liver microsomes is also assessed to exclude artifacts from compound degradation .

How does substituent variation on the pyrazole ring affect physicochemical properties?

Q. Advanced

- Lipophilicity : Methyl groups increase logP, enhancing membrane permeability but reducing solubility.

- pKa modulation : Electron-withdrawing groups (e.g., nitro) lower the carboxylic acid’s pKa, improving ionization at physiological pH. These trends are quantified using HPLC-derived logD₇.₄ and potentiometric titration, as demonstrated in studies of 5-substituted pyrazole-4-carboxylic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.